

An In-depth Technical Guide to 2-Methyl-6-nitroanisole

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Compound of Interest

Compound Name: 2-Methyl-6-nitroanisole

Cat. No.: B171494

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methyl-6-nitroanisole**, a key chemical intermediate. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and visual representations of these processes to support research and development activities.

Chemical Identity

IUPAC Name: 2-methoxy-1-methyl-3-nitrobenzene[1][2]

Synonyms:

- **2-Methyl-6-nitroanisole**[3]
- 2-Methoxy-3-nitrotoluene
- 6-Nitro-o-cresol methyl ether
- Anisole, 2-methyl-6-nitro-
- Benzene, 2-methoxy-1-methyl-3-nitro-[2]

Physicochemical and Spectral Data

A summary of the key quantitative data for **2-Methyl-6-nitroanisole** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₃	[3] [4]
Molecular Weight	167.16 g/mol	[3] [4]
CAS Number	18102-29-9	[5]
Appearance	Pale yellow to light brown solid	[6]
Purity	Min. 95%	[4]
Melting Point	78-80 °C (for the related methyl 3-nitrobenzoate)	[7]
Boiling Point	279 °C (for the related methyl 3-nitrobenzoate)	[7]
Density	1.254 g/mL at 25 °C (for the related 2-nitroanisole)	
Solubility	Insoluble in water; Soluble in alcohol and diethyl ether.	[6]
¹ H NMR Spectrum	Data available for the related 2-Methyl-3-nitroanisole.	[1]
¹³ C NMR Spectrum	Data available for the related 2-Methyl-3-nitroanisole.	[1]
IR Spectrum	Data available for the related 2-Methyl-6-nitroaniline.	[8] [9]
Mass Spectrum	Data available for Benzene, 1-methoxy-2-methyl-3-nitro-.	[2]

Experimental Protocols

Synthesis of 2-Methyl-6-nitroanisole by Nitration of 2-Methyl-6-nitrophenol

This protocol describes a plausible method for the synthesis of **2-Methyl-6-nitroanisole** based on the nitration of 2-methyl-6-nitrophenol. The reaction involves the electrophilic substitution of a nitro group onto the aromatic ring.

Materials:

- 2-Methyl-6-nitrophenol
- Concentrated Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Diethyl ether
- 10% Sodium Bicarbonate solution
- Anhydrous Sodium Sulfate
- Ice

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, place the flask in an ice-water bath.
- Carefully add 1.0 mL of concentrated nitric acid to the flask. While stirring, slowly add 1.0 mL of concentrated sulfuric acid.
- Once the nitrating mixture is prepared and cooled, slowly add 1.0 mL of 2-methyl-6-nitrophenol dropwise over a period of 5 minutes. Maintain the reaction temperature below 15°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15 minutes.
- Pour the reaction mixture into a separatory funnel containing 10 mL of cold water.

- Extract the product with two 4 mL portions of diethyl ether.
- Wash the combined organic layers with 10 mL of 10% sodium bicarbonate solution, followed by 5 mL of water.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent by rotary evaporation to obtain the crude **2-Methyl-6-nitroanisole**.
- The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Analytical Protocol: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of **2-Methyl-6-nitroanisole** and its potential impurities using GC-MS.

Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- Column: SPB-1 (30m x 0.32 mm I.D., 1.0 μ m film thickness) or equivalent

GC-MS Conditions:

- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Oven Program:
 - Initial temperature: 180 °C, hold for 4 minutes
 - Ramp: 20 °C/min to 220 °C, hold for 19 minutes
- MS Transfer Line Temperature: 280 °C

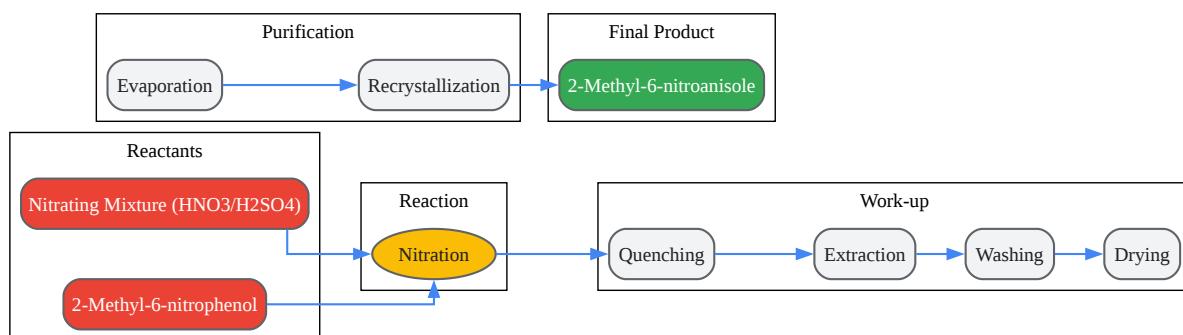
- Ion Source Temperature: 230 °C
- MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400

Sample Preparation:

- Accurately weigh approximately 10 mg of the **2-Methyl-6-nitroanisole** sample.
- Dissolve the sample in 10 mL of a suitable solvent such as methanol or acetone.
- Inject a 1 μ L aliquot of the prepared sample into the GC-MS system.

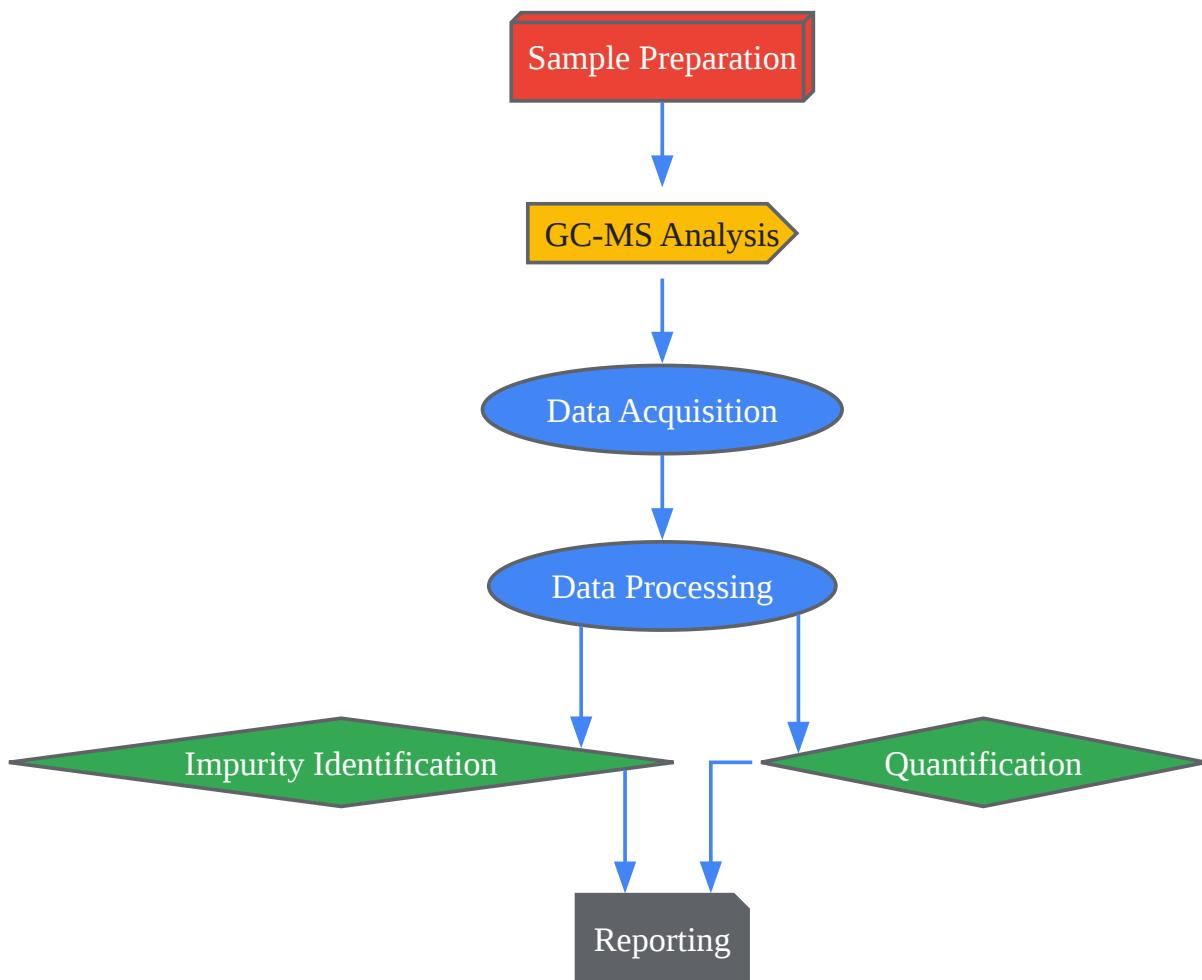
Visualizations

The following diagrams illustrate the synthesis and analytical workflows for **2-Methyl-6-nitroanisole**.



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Caption: Synthesis workflow for **2-Methyl-6-nitroanisole**.



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Caption: Analytical workflow for **2-Methyl-6-nitroanisole**.

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